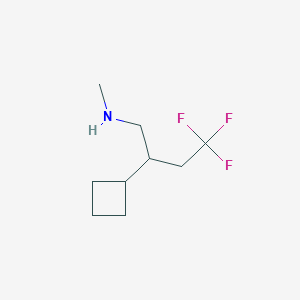

2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N/c1-13-6-8(5-9(10,11)12)7-3-2-4-7/h7-8,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGIBTLPRBLYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC(F)(F)F)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Trifluoromethyl-Substituted Cyclobutyl Intermediates

A key step in the preparation involves synthesizing trifluoromethyl-substituted cyclobutyl carboxylic acids or derivatives, which serve as precursors to the target amine. Recent advances highlight the use of sulfur tetrafluoride (SF4) to convert carboxylic acids into trifluoromethyl cyclobutanes efficiently. This approach is modular and compatible with various functional groups, including nitro, halogens (chlorine, bromine), and amino substituents, enabling the preparation of diverse trifluoromethyl cyclobutyl building blocks.

- Reaction Conditions: Treatment of cyclobutane carboxylic acids with sulfur tetrafluoride under controlled conditions yields trifluoromethyl cyclobutanes.

- Functional Group Compatibility: Nitro groups, halogens, and amino groups remain intact, allowing further functionalization.

- Scale and Purification: Products are purified by silica gel chromatography on a milligram scale and by crystallization or distillation on a gram scale.

- Structural Confirmation: X-ray crystallography confirms the structure of key intermediates.

Functionalization and Conversion to Amines

Data Table: Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Functional Group Compatibility | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfur tetrafluoride fluorination | Cyclobutane carboxylic acids + SF4 | Nitro, halogens, amino groups | Good | Modular, scalable, confirmed by X-ray crystallography |

| Curtius rearrangement + amination | Carboxylic acids → isocyanates + methylamine | Broad, allows N-methyl amine introduction | Moderate | Requires careful control of intermediates |

| Reduction of nitro compounds | Raney nickel reduction of nitro intermediates | Nitro groups | High | Generates anilines for further functionalization |

| Direct amination | N-methylcyclobutylamine hydrochloride + base | Amines, esters, halides | 86 | Simple heating in MeOH, high yield |

| Imine intermediate reaction | 1-methylcyclobutane carboxylate + imines | Suitable for stereoselective synthesis | 73 | Flash chromatography and recrystallization purification |

Detailed Research Findings

- The sulfur tetrafluoride method enables the efficient synthesis of trifluoromethylated cyclobutyl intermediates from readily available carboxylic acids, demonstrating excellent tolerance to various substituents and scalability.

- Amination via Curtius rearrangement and reduction of nitro groups provides versatile routes to introduce the amine functionality, although these methods require multiple steps and careful handling of reactive intermediates.

- Direct nucleophilic substitution using N-methylcyclobutylamine hydrochloride is a straightforward and high-yielding approach, suitable for producing 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine under mild conditions.

- Imine chemistry offers stereochemical control and has been successfully applied to synthesize cyclobutyl amine derivatives with trifluoromethyl groups, facilitating structural diversity.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions enable the formation of more complex molecules that are essential in materials science and pharmaceuticals.

Biology

The compound has been studied for its potential biological activities. Preliminary research indicates that it may interact with microtubules, which are crucial for cell division and intracellular transport. This interaction could lead to anti-cancer effects by inhibiting mitosis in rapidly dividing cells .

Potential Biological Targets :

- Microtubule Stabilization : Similar compounds have shown the ability to stabilize microtubules, potentially leading to therapeutic applications in cancer treatment.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, enhancing its biological activity through increased lipophilicity and binding affinity .

Medicine

Research is ongoing to explore the compound's therapeutic applications. Its unique structural features make it a candidate for drug development, particularly in creating new treatments for cancers and other diseases related to cellular proliferation .

Industrial Applications

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its trifluoromethyl group imparts unique properties that can enhance material performance in various applications .

Case Studies

Several studies have highlighted the compound's effectiveness in specific applications:

- Microtubule Stabilization Studies : Research demonstrated that compounds similar to this compound exhibit significant microtubule-stabilizing activity in cell-based assays. These findings suggest potential use in anti-cancer therapies by targeting cellular mechanisms critical for tumor growth .

- Antiviral Activity : The compound has been explored for its antiviral properties against Hepatitis C virus (HCV). Modifications of its structure have shown improved potency against resistant viral strains, indicating its potential as a lead compound for antiviral drug development .

Wirkmechanismus

The mechanism of action of 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features of 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine and its analogs:

Key Observations :

- The trifluoromethyl group in the target compound and 4,4,4-trifluorobutylamine enhances electronegativity and metabolic resistance compared to non-fluorinated analogs .

- N-Methylation in both the target compound and 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine reduces basicity, which may influence receptor binding or solubility .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the evidence, inferences can be drawn:

- Lipophilicity : The cyclobutyl and trifluoromethyl groups in the target compound likely increase logP compared to 4,4,4-trifluorobutylamine, favoring membrane permeability.

- Solubility: N-Methylation and fluorination may reduce aqueous solubility relative to non-fluorinated, primary amines.

- Stability : The rigid cyclobutyl ring could impart conformational stability, whereas the linear 4,4,4-trifluorobutylamine may exhibit greater flexibility .

Research and Methodological Considerations

Structural characterization of such compounds likely employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule analysis . Computational modeling (e.g., DFT calculations) could further elucidate electronic effects of the cyclobutyl and trifluoromethyl groups.

Biologische Aktivität

2-Cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and a cyclobutyl ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The IUPAC name for the compound is this compound. Its molecular structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C9H16F3N |

| Molecular Weight | 201.23 g/mol |

| InChI Key | BLGIBTLPRBLYBV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may influence various signaling pathways by modulating enzyme activity or receptor binding.

Potential Targets

- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which are crucial for cell division and intracellular transport. This stabilization can lead to anti-cancer effects by inhibiting mitosis in rapidly dividing cells .

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other trifluoromethylated compounds that exhibit enhanced biological activity through increased lipophilicity and binding affinity .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications in the molecular structure can significantly impact its biological activity. For instance, the presence of the trifluoromethyl group enhances lipophilicity and bioavailability compared to non-fluorinated analogs.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency against target enzymes |

| Cyclobutyl Ring | Enhances stability and bioactivity |

| N-Methyl Group | Influences receptor binding |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Activity : In vitro assays demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines (e.g., PC3, K562) with IC50 values below 10 µM .

- Neuroprotective Effects : Research on microtubule-stabilizing agents has shown potential neuroprotective effects in models of neurodegeneration, suggesting that this compound may have applications in treating conditions like Alzheimer's disease .

- Inflammation Reduction : Compounds with similar functionalities have been reported to reduce inflammation in animal models by modulating endocannabinoid pathways .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for structural elucidation, particularly for verifying cyclobutyl and trifluoromethyl groups. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV/Vis or fluorescence detection ensures purity, while differential scanning calorimetry (DSC) assesses thermal stability. Gas chromatography (GC) may be used if the compound is volatile under inert conditions .

Q. What synthetic routes are feasible for synthesizing this compound?

- Methodological Answer : A two-step approach is common:

- Step 1 : Cyclobutylation via nucleophilic substitution using cyclobutylmagnesium bromide with a trifluoromethyl ketone precursor.

- Step 2 : Reductive amination with methylamine (e.g., using sodium cyanoborohydride) under controlled pH (6–7) to avoid over-alkylation. Catalysts like Pd/C or Raney Ni can enhance efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl group reduction .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis?

- Methodological Answer : Use a fractional factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, a 2⁴⁻¹ design reduces experiments while identifying interactions between factors like reaction time (6–12 hrs) and methylamine concentration (1–3 eq). Response surface methodology (RSM) refines optimal conditions. Statistical software (e.g., JMP, Minitab) analyzes variance (ANOVA) to prioritize significant parameters .

Q. What computational strategies predict reaction pathways for this compound’s synthesis?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. Quantum mechanical/molecular mechanical (QM/MM) simulations assess solvent effects (e.g., acetonitrile vs. THF). Machine learning (ML) models trained on existing reaction databases (e.g., Reaxys) can predict side products, such as N-demethylation or cyclobutyl ring-opening .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the β-carbon, suppressing elimination pathways. Kinetic studies (e.g., using stopped-flow spectroscopy) under varying pH (3–10) and nucleophiles (e.g., hydroxide, amines) reveal second-order kinetics. Competitive experiments with deuterated analogs (e.g., D₂O) isolate isotope effects on reaction mechanisms .

Q. What strategies mitigate data contradictions in spectroscopic characterization?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For MS fragmentation ambiguities, compare with isotopic labeling (e.g., ¹³C-labeled methylamine) or tandem MS/MS. X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.